1-Adamantylcyanamide
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Overview
Description
1-Adamantylcyanamide is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
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Scientific Research Applications
Prodrug Forms for Alcohol Deterrence : 1-Adamantylcyanamide has been investigated as a prodrug form of cyanamide, a potent aldehyde dehydrogenase inhibitor used as an alcohol deterrent. It's synthesized along with other acyl derivatives of cyanamide to potentially serve as deterrent agents for treating alcoholism (Kwon, Nagasawa, Demaster, & Shirota, 1986).
Neuropharmacological Activity : Research on derivatives of (-)-cytisine with adamantyl fragments, including N-1-adamantylcytisine-12-thiocarbamide, has shown pronounced mnestic effects, lifespan extension under hypoxic conditions, and enhanced binding of transcription factors in vitro (Tsypysheva et al., 2013).
Anticonvulsant Activity : Adamantyl moieties in aromatic/heterocyclic sulfonamides have been prepared for their inhibitory potency against human carbonic anhydrase isozymes. Some of these derivatives exhibited significant anticonvulsant activity in mice, suggesting their potential in treating convulsions (Ilies et al., 2004).
Crystallographic Studies for Drug Design : Adamantyl-based compounds are noted for their commercial importance in treating neurological conditions and type-2 diabetes, among others. Crystallographic studies of some novel adamantane-based ester derivatives provide insights into their structural aspects, which is valuable for drug design (Kumar et al., 2015).
Radioprotective Effects : The compound 1-adamantylamide-L-alanyl-D-isoglutamine, when encapsulated in liposomes and administered subcutaneously, has shown protective effects against irradiation in mice. This suggests its potential application in moderating the haematopoietic damage caused by radiotherapy or chemotherapy (Turánek et al., 2001).
Cholinesterase Inhibitory Activities : A study focused on the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of adamantyl-based ester derivatives. These findings are relevant in understanding the therapeutic applications of such compounds in neurodegenerative diseases like Alzheimer's (Kwong et al., 2017).
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the synthesis of 1-adamantylguanidine , a compound with greater antihypoxic, anticonvulsant, and neuroprotective activity than memantine . The specific enzymes, proteins, and other biomolecules that 1-Adamantylcyanamide interacts with are yet to be identified.
Molecular Mechanism
It is known that this compound is a precursor in the synthesis of 1-adamantylguanidine
Properties
IUPAC Name |
1-adamantylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-7-13-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYYBDRECPZRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.